molecular formula C19H21BO3 B1404526 4'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-4-carbaldehyde CAS No. 1040424-52-9

4'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-4-carbaldehyde

Cat. No. B1404526
M. Wt: 308.2 g/mol
InChI Key: AURICVYXHOKAHM-UHFFFAOYSA-N
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Description

The compound you mentioned contains a tetramethyl-1,3,2-dioxaborolane group, which is commonly used in organic synthesis . This group can be used as a reagent to borylate arenes and to prepare other compounds .


Chemical Reactions Analysis

Tetramethyl-1,3,2-dioxaborolane can participate in various chemical reactions. For example, it can be used for hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .

Scientific Research Applications

Synthesis and Structural Analysis

One of the primary applications of this compound involves its role in the synthesis of various boric acid ester intermediates with benzene rings. These compounds are typically obtained through multi-step substitution reactions. The synthesis process is confirmed using techniques like FTIR, NMR spectroscopy, and mass spectrometry. X-ray diffraction is used for crystallographic and conformational analyses. Density functional theory (DFT) calculations further assist in understanding their molecular structures, revealing insights into their physicochemical properties (Huang et al., 2021), (Huang et al., 2021).

Role in Fluorescent Probes

The compound has been utilized in the synthesis of near-infrared fluorescent probes. Such probes, including those derived from carbazole borate ester, exhibit potential applications in imaging and sensing. They can be synthesized through electrophilic substitution reactions and characterized using NMR and IR spectroscopy (Shen You-min, 2014).

Application in Organic Solar Cells

This compound plays a crucial role as a precursor in the production of organic solar cells. Specifically, it is used in synthesizing deeply colored polymers, which are essential for light absorption in solar cells. These polymers are typically obtained through palladium-catalyzed polycondensation and exhibit good solubility in common organic solvents (Welterlich, Charov, & Tieke, 2012).

In Biomedical Applications

In the biomedical field, derivatives of this compound have been explored for their potential as lipogenic inhibitors, showcasing an ability to suppress lipogenic gene expression in mammalian hepatocytes. This suggests their utility in developing treatments for conditions related to lipid metabolism (Das et al., 2011).

In Sensing Technologies

There is significant interest in using derivatives of this compound in sensing technologies, particularly for detecting hydrogen peroxide vapor. These applications leverage the compound's fast deboronation velocity in the presence of hydrogen peroxide, making it a suitable candidate for explosive detection (Fu et al., 2016).

Safety And Hazards

Compounds with a tetramethyl-1,3,2-dioxaborolane group can cause skin irritation and serious eye irritation . It’s important to handle these compounds with care.

properties

IUPAC Name

4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21BO3/c1-18(2)19(3,4)23-20(22-18)17-11-9-16(10-12-17)15-7-5-14(13-21)6-8-15/h5-13H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AURICVYXHOKAHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=CC=C(C=C3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-4-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-4-carbaldehyde
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4'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-4-carbaldehyde
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4'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-4-carbaldehyde
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4'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-4-carbaldehyde
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4'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-4-carbaldehyde
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4'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-4-carbaldehyde

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